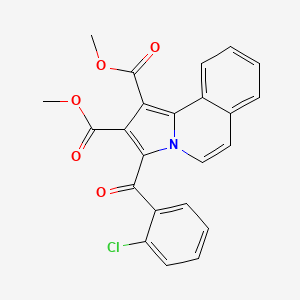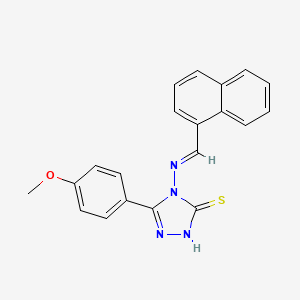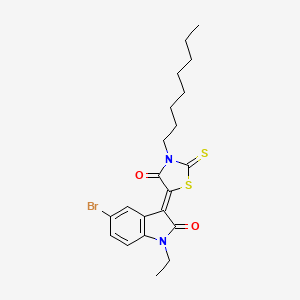
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the class of thiazolidinones
準備方法
The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1-ethyl-2-oxoindoline and 3-octyl-2-thioxothiazolidin-4-one.
Condensation Reaction: The key step involves the condensation of 5-bromo-1-ethyl-2-oxoindoline with 3-octyl-2-thioxothiazolidin-4-one under appropriate reaction conditions, such as the presence of a base and a suitable solvent.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and scalability.
化学反応の分析
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
作用機序
The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular processes.
Modulating Protein-Protein Interactions: The compound may interfere with protein-protein interactions, affecting signal transduction and other cellular functions.
Inducing Apoptosis: In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
類似化合物との比較
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one can be compared with other similar compounds, such as:
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one: This compound has a cyclohexyl group instead of an octyl group, which may affect its chemical properties and biological activities.
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one: The presence of an isobutyl group in this compound may lead to differences in solubility and reactivity compared to the octyl derivative.
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one: This compound has an ethyl group, which may result in distinct pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific structural features, which contribute to its diverse range of applications and potential therapeutic benefits.
特性
CAS番号 |
617697-79-7 |
|---|---|
分子式 |
C21H25BrN2O2S2 |
分子量 |
481.5 g/mol |
IUPAC名 |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25BrN2O2S2/c1-3-5-6-7-8-9-12-24-20(26)18(28-21(24)27)17-15-13-14(22)10-11-16(15)23(4-2)19(17)25/h10-11,13H,3-9,12H2,1-2H3/b18-17- |
InChIキー |
ONJAWHYQBWGACA-ZCXUNETKSA-N |
異性体SMILES |
CCCCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CC)/SC1=S |
正規SMILES |
CCCCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CC)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


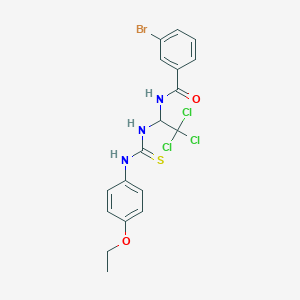
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12022397.png)
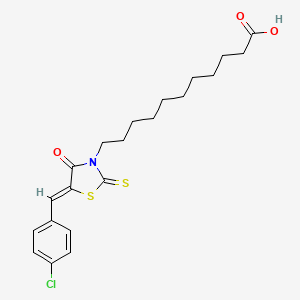
![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12022426.png)
![(5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12022432.png)

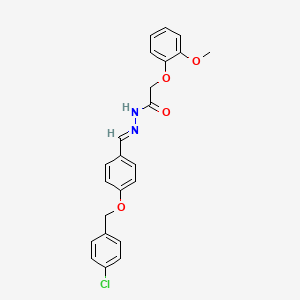
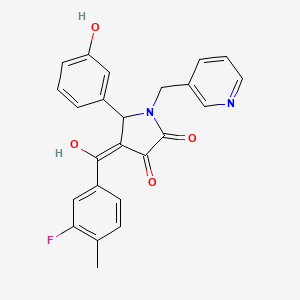
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12022451.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12022452.png)
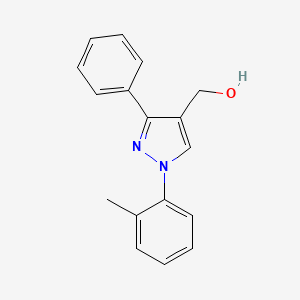
![3-Hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022463.png)
